![molecular formula C15H21FN2O B5187731 1-acetyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B5187731.png)
1-acetyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine
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Overview
Description
1-acetyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine, also known as FPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPEA is a piperidine derivative that contains a fluorine atom, which enhances its pharmacological properties.
Scientific Research Applications
1-acetyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. 1-acetyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine has been shown to have an affinity for the dopamine transporter, which makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). 1-acetyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine has also been used in the development of radioligands for imaging studies of the dopamine transporter in the brain.
Mechanism of Action
1-acetyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine acts as a dopamine transporter inhibitor, which means it blocks the reuptake of dopamine into the presynaptic neuron and increases the concentration of dopamine in the synaptic cleft. This leads to an increase in dopamine signaling, which can have various physiological and behavioral effects.
Biochemical and Physiological Effects:
1-acetyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine has been shown to have various biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and decreased anxiety. 1-acetyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine has also been shown to have potential neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
1-acetyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine has several advantages for lab experiments, including its high affinity for the dopamine transporter and its ability to cross the blood-brain barrier. However, 1-acetyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine has some limitations, including its potential toxicity and the need for further research to determine its long-term effects.
Future Directions
There are several future directions for the research on 1-acetyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine, including the development of novel analogs with improved pharmacological properties, the investigation of its potential applications in the treatment of neurological disorders, and the exploration of its mechanism of action at the molecular level. Additionally, further research is needed to determine the long-term effects of 1-acetyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine and its potential toxicity.
Synthesis Methods
1-acetyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine can be synthesized using a multi-step process that involves the reaction of 2-fluoroacetophenone with 4-piperidinone, followed by reduction and acetylation. The resulting product is purified using chromatography to obtain pure 1-acetyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine. The synthesis of 1-acetyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine has been optimized to increase the yield and purity of the product.
properties
IUPAC Name |
1-[4-[2-(2-fluorophenyl)ethylamino]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-12(19)18-10-7-14(8-11-18)17-9-6-13-4-2-3-5-15(13)16/h2-5,14,17H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHPYGBIYRBDOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NCCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[2-(2-Fluorophenyl)ethylamino]piperidin-1-yl]ethanone |
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